
hSMG-1 inhibitor 11e
Overview
Description
hSMG-1 inhibitor 11e is a potent and selective inhibitor of the hSMG-1 kinase. This compound has an IC50 value of less than 0.05 nanomolar, demonstrating its high efficacy. It shows over 900-fold selectivity for hSMG-1 compared to other kinases such as mTOR, PI3Kα/γ, and CDK1/CDK2 .
Preparation Methods
The synthesis of hSMG-1 inhibitor 11e involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a pyrimidine derivative, which is then coupled with a pyridine derivative. . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
hSMG-1 inhibitor 11e undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
hSMG-1 inhibitor 11e has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of hSMG-1 kinase in various biochemical pathways.
Biology: It helps in understanding the mechanisms of nonsense-mediated RNA decay and cellular responses to genotoxic stress.
Medicine: It is being investigated for its potential use in cancer treatment due to its ability to modulate cellular stress responses and RNA surveillance pathways.
Industry: It is used in the development of new therapeutic agents targeting hSMG-1 kinase
Mechanism of Action
hSMG-1 inhibitor 11e exerts its effects by selectively inhibiting the hSMG-1 kinase. This inhibition disrupts the kinase’s role in nonsense-mediated RNA decay and cellular genotoxic stress response pathways. The molecular targets of this compound include the hSMG-1 kinase itself, which is involved in the phosphorylation of key proteins in these pathways .
Comparison with Similar Compounds
hSMG-1 inhibitor 11e is unique due to its high selectivity and potency for hSMG-1 kinase. Similar compounds include:
hSMG-1 inhibitor 11j: This compound is also a potent and selective inhibitor of hSMG-1 kinase but has a slightly higher IC50 value of 0.11 nanomolar.
Other kinase inhibitors: Compounds targeting mTOR, PI3Kα/γ, and CDK1/CDK2, but these have significantly lower selectivity for hSMG-1 kinase compared to this compound
Properties
IUPAC Name |
1-[4-[4-[2-[3-(dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O3S/c1-17-5-8-21(16-24(17)37(35,36)33(3)4)30-25-29-14-12-22(32-25)19-11-13-28-23(15-19)18-6-9-20(10-7-18)31-26(34)27-2/h5-16H,1-4H3,(H2,27,31,34)(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFHDVOENOAIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


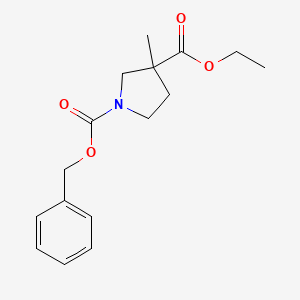
![1-Hydroxy-6-aza-spiro[3.4]octan-7-one](/img/structure/B8191476.png)
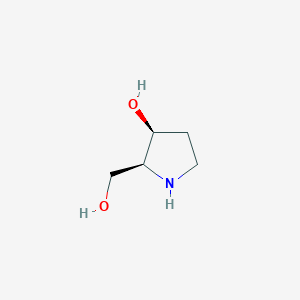
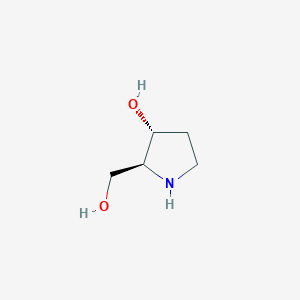

![1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4'-piperidine]-1'-carboxylate](/img/structure/B8191498.png)

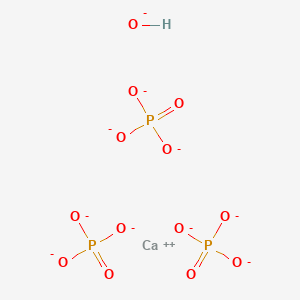
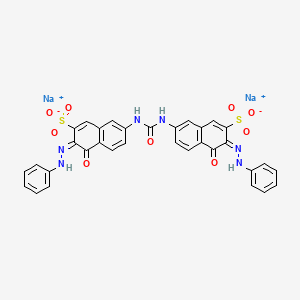
![(9Z)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione](/img/structure/B8191531.png)
![2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylsulfanyl]-4-ethyloctanoic acid](/img/structure/B8191538.png)
![N-[(1S,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide](/img/structure/B8191543.png)
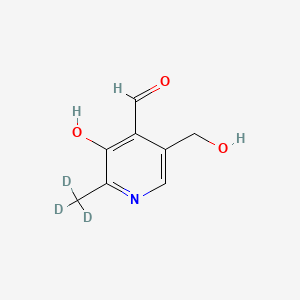
![[4-(Chloromethyl)-2-thiazolyl] Guanidine mono hydrochloride](/img/structure/B8191557.png)
